1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4'-hydroxy-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)-, disodium salt
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Overview
Description
1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4’-hydroxy-3,3’-dimethyl(1,1’-biphenyl)-4-yl)azo)-, disodium salt is a complex organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. This compound is particularly notable for its application in various industries, including textiles, biological staining, and as a pH indicator.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4’-hydroxy-3,3’-dimethyl(1,1’-biphenyl)-4-yl)azo)-, disodium salt typically involves the following steps:
Diazotization: The process begins with the diazotization of 4’-hydroxy-3,3’-dimethyl(1,1’-biphenyl)-4-amine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 7-hydroxy-1,3-naphthalenedisulfonic acid in an alkaline medium. This step forms the azo bond, resulting in the formation of the desired azo dye.
Neutralization and Isolation: The reaction mixture is neutralized, and the product is isolated by filtration, followed by washing and drying.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction conditions such as temperature, pH, and reactant concentrations. Automated systems are often employed to monitor and adjust these parameters in real-time.
Chemical Reactions Analysis
Types of Reactions
1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4’-hydroxy-3,3’-dimethyl(1,1’-biphenyl)-4-yl)azo)-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the cleavage of the azo bond and formation of corresponding carboxylic acids.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of aromatic amines.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium dithionite in alkaline conditions.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Aromatic amines.
Substitution: Sulfonamide derivatives.
Scientific Research Applications
1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4’-hydroxy-3,3’-dimethyl(1,1’-biphenyl)-4-yl)azo)-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for visualizing cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo reversible changes in structure upon exposure to different pH levels or redox conditions. This property makes it useful as a pH indicator and in biological staining. The sulfonic acid groups enhance its solubility in water, facilitating its application in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining amyloid proteins.
Orange G: Employed in protein staining in gel electrophoresis.
Uniqueness
1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4’-hydroxy-3,3’-dimethyl(1,1’-biphenyl)-4-yl)azo)-, disodium salt is unique due to its specific structural features, such as the presence of both naphthalene and biphenyl moieties, which contribute to its distinct color properties and solubility profile. This makes it particularly versatile for various scientific and industrial applications.
Properties
CAS No. |
64346-38-9 |
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Molecular Formula |
C24H18N2Na2O8S2 |
Molecular Weight |
572.5 g/mol |
IUPAC Name |
disodium;7-hydroxy-8-[[4-(4-hydroxy-3-methylphenyl)-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C24H20N2O8S2.2Na/c1-13-9-15(16-4-7-20(27)14(2)10-16)3-6-19(13)25-26-24-21(28)8-5-17-11-18(35(29,30)31)12-22(23(17)24)36(32,33)34;;/h3-12,27-28H,1-2H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
InChI Key |
FICICQPYSHTEAN-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)C)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
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